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Compound of Interest

Compound Name: 3-Ethylbenzene-1,2-diol

Cat. No.: B7823578 Get Quote

An In-Depth Technical Guide to 3-Ethylbenzene-1,2-diol (3-Ethylcatechol)

Abstract
This technical guide provides a comprehensive overview of 3-Ethylbenzene-1,2-diol, a
catechol derivative also known as 3-ethylcatechol. This document is intended for researchers,

scientists, and professionals in drug development and fine chemical synthesis. It delves into

the core chemical properties, molecular structure, synthesis protocols, and spectroscopic

characteristics of the compound. The guide emphasizes the causality behind experimental

choices, grounding its claims in authoritative references to ensure scientific integrity. Key data

is presented in structured tables, and chemical processes are visualized using diagrams to

facilitate understanding. The inherent reactivity of the catechol moiety is discussed, highlighting

its potential as a synthetic building block and its biological relevance. Finally, essential safety

and handling protocols are outlined.

Chemical Identity and Structure
3-Ethylbenzene-1,2-diol is an organic compound classified as a catechol, which are

compounds containing a 1,2-benzenediol moiety.[1] It is the simplest member of the 3-

ethylcatechol class, characterized by an ethyl substituent at the C3 position of the catechol

ring.[2]

Nomenclature and Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7823578?utm_src=pdf-interest
https://www.benchchem.com/product/b7823578?utm_src=pdf-body
https://www.benchchem.com/product/b7823578?utm_src=pdf-body
https://www.benchchem.com/product/b7823578?utm_src=pdf-body
https://foodb.ca/compounds/FDB019889
https://pubchem.ncbi.nlm.nih.gov/compound/70278
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precise identification is critical in scientific research. The following table summarizes the key

identifiers for 3-Ethylbenzene-1,2-diol.

Identifier Value Source(s)

IUPAC Name 3-ethylbenzene-1,2-diol PubChem[2]

Common Synonyms
3-Ethylcatechol, 2,3-

Dihydroxyethylbenzene
PubChem[2], ChemScene[3]

CAS Number 933-99-3 ChemScene[3], AOBChem[4]

Molecular Formula C₈H₁₀O₂ PubChem[2], ChemScene[3]

Molecular Weight 138.16 g/mol PubChem[2], ChemScene[3]

InChI

InChI=1S/C8H10O2/c1-2-6-4-

3-5-7(9)8(6)10/h3-5,9-

10H,2H2,1H3

PubChem[2]

InChIKey
UUCQGNWZASKXNN-

UHFFFAOYSA-N
PubChem[2]

Canonical SMILES CCC1=C(C(=CC=C1)O)O PubChem[2]

Molecular Structure
The structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at adjacent

positions (C1 and C2) and an ethyl (-CH₂CH₃) group at the C3 position. The molecule is

achiral.

Caption: 2D structure of 3-Ethylbenzene-1,2-diol.

Physicochemical Properties
The physical and chemical properties of 3-Ethylbenzene-1,2-diol dictate its behavior in

various systems, from reaction solvents to biological matrices. While extensive experimental

data is limited, reliable computational predictions provide valuable insights.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b7823578?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/70278
https://pubchem.ncbi.nlm.nih.gov/compound/70278
https://www.chemscene.com/product/933-99-3.html
https://www.chemscene.com/product/933-99-3.html
https://www.aobchem.com/3-ethylbenzene-1-2-diol-186499.html
https://pubchem.ncbi.nlm.nih.gov/compound/70278
https://www.chemscene.com/product/933-99-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/70278
https://www.chemscene.com/product/933-99-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/70278
https://pubchem.ncbi.nlm.nih.gov/compound/70278
https://pubchem.ncbi.nlm.nih.gov/compound/70278
https://www.benchchem.com/product/b7823578?utm_src=pdf-body
https://www.benchchem.com/product/b7823578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Type Source(s)

Polar Surface Area 40.46 Å² Predicted
ChemScene[3],

FooDB[1]

logP 1.66 - 2.32 Predicted
ChemScene[3],

FooDB[1]

Hydrogen Bond

Donors
2 Predicted

ChemScene[3],

FooDB[1]

Hydrogen Bond

Acceptors
2 Predicted

ChemScene[3],

FooDB[1]

Rotatable Bond Count 1 Predicted
ChemScene[3],

FooDB[1]

Water Solubility 12.3 g/L Predicted FooDB[1]

pKa (Strongest Acidic) 9.56 (Phenolic OH) Predicted FooDB[1]

Storage Temperature
4°C - 8°C, under

nitrogen
Experimental

ChemScene[3],

AOBChem[4]

Synthesis and Manufacturing
The synthesis of 3-substituted catechols can be challenging due to issues with regioselectivity

and the product's sensitivity to oxidation.[5] Direct electrophilic substitution on catechol often

yields a mixture of 3- and 4-substituted isomers, which are difficult to separate. A more robust

and selective strategy involves the demethylation of a readily available, protected precursor like

3-ethylveratrole (3-ethyl-1,2-dimethoxybenzene).

Recommended Synthetic Protocol: Demethylation of 3-
Ethylveratrole
This protocol is adapted from a standard procedure for cleaving aryl methyl ethers to yield

phenols, specifically referencing the synthesis of the isomeric 4-ethylcatechol.[6] The use of a

strong acid like hydrobromic acid is a well-established method for this transformation.[7]

Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 3-ethylveratrole (1 equivalent) with a 47-48% aqueous solution of

hydrobromic acid (HBr) (approx. 10-12 equivalents).

Reaction Execution: Heat the stirred mixture to reflux. The reaction progress should be

monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the

starting material is consumed (typically 4-6 hours).

Causality: Refluxing provides the necessary activation energy for the nucleophilic

cleavage of the stable ether bonds by the bromide ion. The large excess of HBr ensures

the reaction goes to completion.

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature.

Carefully add an equal volume of cold deionized water. Transfer the mixture to a separatory

funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl

acetate (3x volumes).

Causality: The addition of water quenches the reaction and helps to dissolve the inorganic

salts. Diethyl ether is chosen for its ability to dissolve the organic product while having low

miscibility with the aqueous layer.

Workup - Washing: Combine the organic extracts. Wash successively with deionized water, a

5% aqueous sodium thiosulfate solution, and finally with brine.

Causality: The water wash removes residual HBr. The sodium thiosulfate wash is crucial to

neutralize any traces of bromine (Br₂) that may have formed, which could otherwise

oxidize the catechol product. The brine wash removes bulk water from the organic phase.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary

evaporator.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield pure 3-Ethylbenzene-1,2-diol.

Reaction Pathway
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3-Ethylveratrole
(3-Ethyl-1,2-dimethoxybenzene) 3-Ethylbenzene-1,2-diol

Sɴ2 DemethylationExcess HBr (48% aq.)
Reflux, 4-6h
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Caption: Synthesis of 3-Ethylbenzene-1,2-diol via demethylation.

Spectroscopic Analysis
While specific published spectra for 3-Ethylbenzene-1,2-diol are not readily available, its

structure allows for reliable prediction of its key spectroscopic features. These predictions are

essential for structural confirmation during and after synthesis.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aromatic

protons, and the hydroxyl protons.

Ethyl Group: A triplet integrating to 3H around δ 1.2 ppm (–CH₃) coupled to the adjacent

methylene group, and a quartet integrating to 2H around δ 2.6 ppm (–CH₂–) coupled to the

methyl group.

Aromatic Protons: Three protons on the benzene ring (at C4, C5, and C6) will appear in the

aromatic region (δ 6.7-7.0 ppm). They will exhibit complex coupling patterns (doublet of

doublets, triplets) due to their proximity to each other.

Hydroxyl Protons: Two broad singlets for the phenolic –OH groups, typically in the range of δ

5-9 ppm. Their chemical shift can be highly variable depending on solvent and concentration.

These peaks will disappear upon D₂O exchange.[8]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 8 distinct signals, corresponding to the 8 non-equivalent

carbon atoms in the molecule.

Aliphatic Carbons: Two signals in the upfield region (δ 15-30 ppm) for the ethyl group

carbons.
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Aromatic Carbons: Six signals in the downfield region (δ 110-150 ppm). The two carbons

bonded to the hydroxyl groups (C1 and C2) will be the most deshielded in this group.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by features characteristic of the phenolic and aromatic

functionalities.

O–H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the hydrogen-bonded phenolic hydroxyl groups.

C–H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹.

C–H Stretch (Aliphatic): Medium to weak absorptions just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹

region.

C–O Stretch (Phenolic): A strong absorption around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at

m/z = 138. A significant M-15 peak (loss of •CH₃) and an M-29 peak (loss of •CH₂CH₃, a

benzylic cleavage) would also be anticipated as major fragments.

Reactivity and Potential Applications
The utility of 3-Ethylbenzene-1,2-diol stems from the reactivity of its catechol core.

Building Block: Catechols are valuable intermediates in the fine chemical and

pharmaceutical industries.[5] 3-substituted catechols, in particular, serve as precursors for a

range of pharmaceuticals, including adrenergic catecholamines and antihypertensive drugs.

[5] The ethyl group at the 3-position provides a specific substitution pattern that can be

exploited in multi-step syntheses.

Oxidation: The diol system is susceptible to oxidation, readily forming the corresponding

ortho-quinone. This reactivity is central to its biological roles and can be a consideration in
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synthetic applications, often necessitating the use of inert atmospheres during reactions.

Chelation: The adjacent hydroxyl groups act as an effective bidentate ligand, capable of

chelating with a wide variety of metal ions.

Biological Relevance: 3-Ethylbenzene-1,2-diol has been detected in foods like coffee.[1] In

a broader context, catechols are known to interact with biomolecules, and their metabolites

can have physiological effects.[5] The atmospheric oxidation of ethylbenzene, a common

industrial chemical, can proceed through hydroxyl radical addition, leading to intermediates

that could potentially form catechol derivatives.[9]

Safety and Handling
As with all chemicals, proper safety protocols must be followed when handling 3-
Ethylbenzene-1,2-diol. The safety information is analogous to that of other substituted

phenols and catechols.

Hazard Identification: The compound is classified with the following hazard statements:

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety glasses or goggles, and a lab coat.[10][11]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any dust or vapors.[10][11] Avoid all personal contact.[11] Wash hands

thoroughly after handling.[10]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10] For long-

term stability, storage at 4-8°C under an inert atmosphere (e.g., nitrogen) is recommended to

prevent oxidation.[3][4]

First Aid:
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Skin Contact: Immediately wash off with soap and plenty of water.[12]

Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][12]

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12]

Ingestion: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure,

seek immediate medical attention.

Conclusion
3-Ethylbenzene-1,2-diol is a structurally defined catechol derivative with significant potential

as a synthetic intermediate. Its chemical identity is well-established, and while experimental

data on its properties is limited, reliable predictions and analogies to similar compounds

provide a strong foundation for its use in research and development. Understanding its

synthesis via precursor demethylation, its characteristic spectroscopic signature, and the

inherent reactivity of the catechol moiety is key to leveraging this compound's potential. Strict

adherence to safety and handling protocols is mandatory to ensure its safe and effective

application in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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